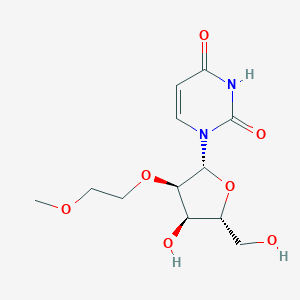

2'-O-(2-Methoxyethyl)-uridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O7/c1-19-4-5-20-10-9(17)7(6-15)21-11(10)14-3-2-8(16)13-12(14)18/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,18)/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXNROBDOKPICP-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446990 | |

| Record name | 2'-O-(2-Methoxyethyl)-uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223777-15-9 | |

| Record name | 2'-O-(2-Methoxyethyl)-uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-O-(2-Methoxyethyl)-uridine: A Deep Dive into a Cornerstone of Antisense Technology

For Immediate Release

[City, State] – [Date] – 2'-O-(2-Methoxyethyl)-uridine (2'-O-MOE-uridine) is a synthetically modified nucleoside that has become a critical component in the development of antisense oligonucleotide (ASO) therapeutics. Its unique chemical structure confers desirable properties, including enhanced stability, increased binding affinity to target RNA, and a favorable safety profile. This technical guide provides an in-depth overview of 2'-O-MOE-uridine, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties and Chemical Profile

2'-O-MOE-uridine is a derivative of the natural ribonucleoside uridine. The key modification is the presence of a 2-methoxyethyl group attached to the 2'-hydroxyl of the ribose sugar. This modification is a hallmark of second-generation ASO technology, addressing some of the limitations of earlier antisense chemistries.[1]

| Property | Value | Reference |

| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione | PubChem CID: 10881175 |

| Molecular Formula | C12H18N2O7 | PubChem CID: 10881175 |

| Molecular Weight | 302.28 g/mol | PubChem CID: 10881175 |

| CAS Number | 223777-15-9 | PubChem CID: 10881175 |

The Role of 2'-O-MOE-uridine in Antisense Oligonucleotides

The incorporation of 2'-O-MOE-uridine into ASOs significantly enhances their therapeutic potential. These benefits stem from the chemical nature of the 2'-O-methoxyethyl group.

Enhanced Nuclease Resistance

A primary challenge for oligonucleotide therapeutics is their rapid degradation by cellular nucleases. The 2'-O-MOE modification provides a steric shield, protecting the phosphodiester backbone from nuclease cleavage.[2] This increased resistance to enzymatic degradation extends the half-life of the ASO in biological systems, allowing for more sustained target engagement.[3][4] Oligonucleotides containing 2'-O-MOE modifications have demonstrated significant resistance to metabolism in both plasma and tissues.[3]

Increased Binding Affinity and Specificity

The 2'-O-methoxyethyl group locks the ribose sugar in a C3'-endo conformation, which is structurally similar to the conformation found in A-form RNA helices.[2] This pre-organization of the sugar moiety increases the thermodynamic stability of the duplex formed between the ASO and its target mRNA.[2] This enhanced binding affinity is quantified by an increase in the melting temperature (Tm) of the duplex. Studies have shown that each 2'-O-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C.[2] In one experiment, a fully modified 14-mer 2'-O-MOE-uridine oligonucleotide strand exhibited a Tm of 40 °C when hybridized with its complementary RNA, a significant increase from the 24 °C Tm of the corresponding unmodified duplex.[5] This higher affinity also contributes to improved specificity, reducing off-target effects.[2]

Favorable Pharmacokinetic Profile

Oligonucleotides modified with 2'-O-MOE and a phosphorothioate (B77711) backbone exhibit favorable pharmacokinetic properties.[3] They are highly bound to plasma proteins, which limits their rapid excretion and facilitates distribution to various tissues.[3] While the addition of the 2'-O-MOE modification does not substantially alter the overall plasma pharmacokinetics compared to phosphorothioate-modified DNA, it significantly enhances stability.[3]

Mechanism of Action: RNase H-Mediated Target Reduction

A common strategy for ASO-mediated gene silencing involves the recruitment of RNase H, a cellular enzyme that cleaves the RNA strand of a DNA-RNA hybrid. To achieve this, ASOs are often designed as "gapmers." These chimeric oligonucleotides typically consist of a central block of deoxynucleotides that is flanked by 2'-O-MOE-modified ribonucleotides. The 2'-O-MOE "wings" provide nuclease resistance and high binding affinity, while the central DNA "gap" is capable of activating RNase H upon hybridization with the target mRNA.[1][6]

The following diagram illustrates the workflow of RNase H-mediated degradation of a target mRNA by a 2'-O-MOE gapmer ASO.

References

- 1. idtdna.com [idtdna.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microsynth.com [microsynth.com]

2'-O-(2-Methoxyethyl)-uridine chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2'-O-(2-Methoxyethyl)-uridine (2'-O-MOE-Uridine), a crucial modification in the development of oligonucleotide therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

This compound is a synthetic derivative of the naturally occurring ribonucleoside, uridine (B1682114). The key modification is the presence of a 2-methoxyethyl group attached to the 2'-hydroxyl of the ribose sugar. This modification significantly impacts the molecule's properties and its function in biological systems.

Chemical Structure:

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione[1] |

| CAS Number | 223777-15-9[1][2][3] |

| Molecular Formula | C12H18N2O7[1][2] |

| Molecular Weight | 302.28 g/mol [1][2] |

| InChI Key | XTXNROBDOKPICP-QCNRFFRDSA-N[3] |

| Synonyms | 2'-O-MOE-Uridine, MOE-U[2] |

Physicochemical Properties

The 2'-O-methoxyethyl modification imparts unique physicochemical properties to uridine, enhancing its stability and therapeutic potential.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Solid[3] |

| Solubility | Soluble in DMSO, PEG300, Tween-80, and Corn Oil formulations. A clear solution of ≥ 2.5 mg/mL (8.27 mM) can be achieved in various solvent systems.[4] |

| Storage Temperature | Sealed in dry conditions at 2-8°C.[3] Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, protected from light.[4] |

| XLogP3 | -1.6[1] |

| Hydrogen Bond Donor Count | 3[1] |

| Hydrogen Bond Acceptor Count | 7[1] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that has been optimized for large-scale production.

Experimental Protocol: Synthesis of 2'-O-(2-Methoxyethyl)-l-uridine

This protocol is adapted from a published procedure for the synthesis of the L-enantiomer, which follows a similar synthetic route.

Materials:

-

O-2,2'-anhydro-5-methyluridine

-

tris-(2-methoxyethyl)borate

-

2,6-lutidine

-

Solvents for reaction and purification (e.g., methanol (B129727), dichloromethane)

-

Reagents for purification (e.g., silica (B1680970) gel)

Procedure:

-

Ring-Opening Reaction: Start with commercially available O-2,2'-anhydro-5-methyluridine. Modify the ring-opening reaction conditions using tris-(2-methoxyethyl)borate.

-

Purification: Employ a continuous extraction purification method to isolate 2'-O-(2-methoxyethyl)-5-methyluridine.

-

Dimethoxytritylation: Improve the 5'/3' ratios and yield of dimethoxytritylation by using 2,6-lutidine as the base.

-

Conversion to Cytidine Analog (Optional): Optimize conditions to convert the uridine analog to the 5'-methylcytidine analog and isolate it by crystallization.

-

Final Benzoylation: Develop a method to selectively hydrolyze benzoyl ester impurities to improve the final benzoylation step.

A detailed, specific protocol for the synthesis of this compound involves the ring opening of an anhydrouridine precursor with a methoxyethanolic reagent. For instance, a suspension of aluminum powder in 2-methoxyethanol (B45455) is refluxed, followed by the addition of the anhydrouridine intermediate. The reaction is refluxed for an extended period, after which the product is isolated and purified by column chromatography.

Experimental Protocol: Purification and Analysis

Purification:

-

Column Chromatography: The crude product is typically purified by silica gel column chromatography using a solvent system such as a gradient of methanol in dichloromethane.

Analysis:

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC. A common method involves a C18 column with a gradient of acetonitrile (B52724) in water or an aqueous buffer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the final product is confirmed using 1H and 13C NMR spectroscopy.[5] The 2'-O-methoxyethyl group gives characteristic signals in the NMR spectrum.

-

Mass Spectrometry (MS): The molecular weight of the compound is confirmed by mass spectrometry, typically using electrospray ionization (ESI).

Role in Therapeutic Oligonucleotides

The primary application of this compound is its incorporation into therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This modification offers several key advantages:

-

Enhanced Nuclease Resistance: The 2'-O-MOE group provides steric hindrance that protects the phosphodiester backbone of the oligonucleotide from degradation by cellular nucleases.[6] This increased stability prolongs the half-life of the therapeutic in vivo. The methoxyethyl group projects into the minor groove of the duplex, enforcing a C3'-endo sugar pucker that enhances this resistance.[6]

-

Increased Binding Affinity: The modification pre-organizes the sugar into an A-form RNA-like conformation, which is favorable for binding to complementary RNA targets. This leads to a higher melting temperature (Tm) of the oligonucleotide-target duplex, indicating stronger binding.[7]

-

Reduced Immunostimulation: Compared to unmodified or first-generation phosphorothioate-modified oligonucleotides, those containing 2'-O-MOE modifications tend to have a reduced pro-inflammatory profile.

Signaling Pathways and Mechanisms of Action

ASOs containing 2'-O-MOE modifications typically function through an RNase H-mediated mechanism to achieve gene silencing. These ASOs are often designed as "gapmers," with a central DNA "gap" flanked by 2'-O-MOE modified wings.

Caption: RNase H-mediated gene silencing by a 2'-O-MOE gapmer ASO.

In the RNAi pathway, siRNAs containing 2'-O-MOE modifications are incorporated into the RNA-Induced Silencing Complex (RISC) to guide the cleavage of a specific target mRNA.

Caption: The RNAi pathway involving a 2'-O-MOE modified siRNA.

Cellular Uptake

The cellular uptake of oligonucleotides modified with 2'-O-MOE is a complex process that is not fully understood but is thought to occur primarily through endocytosis. The increased hydrophobicity due to the 2'-O-MOE modification may enhance binding to cell surface proteins, facilitating this process.

Experimental Workflows

The development and application of 2'-O-MOE-uridine-containing oligonucleotides involve several key experimental workflows.

Workflow for Synthesis and Quality Control

Caption: Workflow for the synthesis and quality control of 2'-O-MOE-uridine.

Conclusion

This compound is a cornerstone of modern oligonucleotide therapeutics. Its unique chemical properties, particularly the enhancement of nuclease resistance and binding affinity, have enabled the development of a new generation of drugs with improved efficacy and safety profiles. The detailed understanding of its synthesis, properties, and mechanisms of action, as outlined in this guide, is essential for the continued advancement of this important class of therapeutic agents.

References

- 1. This compound | C12H18N2O7 | CID 10881175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-O-(2-Methoxyethyl)uridine | 223777-15-9 | NM16314 [biosynth.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2'-O-(2-Methoxyethyl)uridine(223777-15-9) 1H NMR [m.chemicalbook.com]

- 6. synoligo.com [synoligo.com]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

Synthesis of 2'-O-(2-Methoxyethyl)-uridine: A Technical Guide for Researchers

Introduction: 2'-O-(2-Methoxyethyl)-uridine (2'-MOE-U) is a chemically modified nucleoside analog that plays a crucial role in the development of antisense oligonucleotides (ASOs), a class of therapeutic agents designed to modulate gene expression. The 2'-MOE modification enhances the properties of ASOs by increasing their binding affinity to target RNA, improving their resistance to nuclease degradation, and reducing nonspecific protein binding, which can lead to a better toxicity profile.[1][2] These favorable characteristics have made 2'-MOE a cornerstone of second-generation ASO technology, with several FDA-approved drugs incorporating this modification. This technical guide provides an in-depth overview of a common and effective method for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Synthetic Strategy: Ring-Opening of 2,2'-Anhydrouridine (B559692)

A widely employed and effective strategy for the synthesis of 2'-O-alkylated nucleosides, including 2'-MOE-U, involves the nucleophilic ring-opening of a 2,2'-anhydronucleoside intermediate. This approach offers good regioselectivity for the 2'-position. The overall synthetic workflow can be visualized as a two-stage process: first, the formation of the 2,2'-anhydrouridine precursor, and second, the subsequent ring-opening with the desired alkoxyethanol.

Diagram of the General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of this compound.

Synthesis of O²,2'-Anhydro-l-uridine from L-Arabinose

A common precursor for the l-enantiomer (B50610) of 2'-MOE-uridine is O²,2'-anhydro-l-uridine, which can be synthesized from l-arabinose.

Experimental Protocol:

-

Step 1: Formation of Aminooxazoline. L-arabinose is condensed with cyanamide (B42294) in a basic medium (e.g., methanol-ammonia) at room temperature for approximately 3 days. This reaction yields the aminooxazoline intermediate.[3]

-

Step 2: Cyclization to Anhydro-l-uridine. The aminooxazoline is then treated with methyl propiolate in an ethanol-water mixture and heated to reflux for about 4 hours to furnish O²,2'-anhydro-l-uridine.[3]

Synthesis of 2'-O-(2-Methoxyethyl)-l-uridine

The key 2'-O-alkylation is achieved through the ring-opening of the anhydro-uridine intermediate.

Experimental Protocol:

-

A suspension of aluminum powder in 2-methoxyethanol is stirred at reflux for 2 hours.

-

After cooling to room temperature, O²,2'-anhydro-l-uridine is added to the mixture.

-

Upon cooling, the mixture is worked up, which may involve crushing and co-evaporation with methanol (B129727).

-

The crude product is purified by column chromatography (e.g., using a 5% methanol in dichloromethane (B109758) mobile phase) to yield 2'-O-(2-Methoxyethyl)-l-uridine as a white solid.[3][4]

An alternative approach for pyrimidine (B1678525) derivatives involves starting with commercially available O-2,2'-anhydro-5-methyluridine and using tris-(2-methoxyethyl)borate for the ring-opening reaction.[5][6]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of 2'-O-(2-Methoxyethyl)-l-uridine from O²,2'-anhydro-l-uridine.

| Reaction Step | Starting Material | Key Reagents | Product | Yield | Reference |

| Formation of Anhydro-l-uridine from Aminooxazoline | Aminooxazoline from L-arabinose | Methyl propiolate, EtOH-H₂O | O²,2'-Anhydro-l-uridine | 65% | [3] |

| 2'-O-Alkylation | O²,2'-Anhydro-l-uridine | Aluminum powder, 2-methoxyethanol | 2'-O-(2-Methoxyethyl)-l-uridine | 55% | [3][4] |

Further Modifications for Oligonucleotide Synthesis

For incorporation into synthetic oligonucleotides using automated solid-phase synthesis, this compound must be further modified to produce a phosphoramidite (B1245037) building block.

Diagram of Phosphoramidite Synthesis Workflow

Caption: Workflow for the preparation of 2'-MOE-uridine phosphoramidite.

Experimental Protocol Outline:

-

5'-Hydroxyl Protection: The 5'-hydroxyl group of 2'-MOE-uridine is protected with a dimethoxytrityl (DMT) group by reacting it with DMT-chloride in the presence of a base like pyridine (B92270) or triethylamine.[4]

-

3'-Hydroxyl Phosphitylation: The 3'-hydroxyl group of the 5'-O-DMT protected nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base like N,N-diisopropylethylamine, to yield the final phosphoramidite monomer.[3]

Conclusion

The synthesis of this compound, a critical component for the manufacturing of second-generation antisense oligonucleotides, is reliably achieved through the ring-opening of a 2,2'-anhydrouridine precursor. The methodologies described provide a robust foundation for researchers to produce this valuable modified nucleoside. Subsequent protection and phosphitylation steps ready the molecule for automated DNA/RNA synthesis. The continued application of 2'-MOE-uridine in therapeutic oligonucleotide development underscores the importance of efficient and scalable synthetic routes.

References

- 1. microsynth.com [microsynth.com]

- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a New Therapeutic Modality: A Technical Guide to the Mechanism of Action of 2'-O-MOE Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

The advent of antisense oligonucleotide (ASO) technology has marked a paradigm shift in the landscape of drug discovery and development. By targeting the very blueprint of disease-causing proteins—messenger RNA (mRNA)—ASOs offer a highly specific and potent means of therapeutic intervention. Among the various chemical modifications developed to enhance the drug-like properties of these molecules, the second-generation 2'-O-methoxyethyl (2'-O-MOE) modification has emerged as a cornerstone of numerous clinically successful ASO therapies. This in-depth technical guide elucidates the core mechanism of action of 2'-O-MOE modified oligonucleotides, providing a comprehensive resource for researchers, scientists, and drug development professionals in the field.

The 2'-O-MOE Modification: Enhancing Therapeutic Potential

The 2'-O-MOE modification is a chemical alteration at the 2' position of the ribose sugar moiety of an oligonucleotide. This modification imparts several crucial advantages that are essential for the in vivo efficacy of ASOs.[1]

Key Properties Conferred by the 2'-O-MOE Modification:

-

Increased Binding Affinity: The 2'-O-MOE modification locks the sugar conformation into an RNA-like C3'-endo pucker, which is favorable for binding to target RNA. This results in a significant increase in the thermal stability (melting temperature, Tm) of the ASO-RNA duplex, with an reported increase of 0.9 to 1.6 °C per modification.[1] This enhanced affinity translates to higher potency.

-

Enhanced Nuclease Resistance: The bulky 2'-O-MOE group provides steric hindrance, protecting the oligonucleotide from degradation by cellular nucleases.[1][2] This increased stability prolongs the half-life of the ASO in biological systems, allowing for less frequent dosing.

-

Favorable Pharmacokinetic Profile: 2'-O-MOE modified ASOs exhibit predictable pharmacokinetic properties, with broad distribution to various tissues, particularly the liver and kidneys.[3][4][5][6] They are highly bound to plasma proteins, which prevents rapid renal clearance and facilitates tissue uptake.[3][4][5]

-

Reduced Immunostimulatory Effects: Compared to first-generation phosphorothioate (B77711) (PS) ASOs, 2'-O-MOE modifications have been shown to reduce certain non-specific immunostimulatory effects.[3]

Mechanisms of Action: A Tale of Two Strategies

2'-O-MOE modified oligonucleotides can be designed to elicit two primary mechanisms of action to modulate gene expression: RNase H-mediated degradation of the target mRNA and steric hindrance of RNA processing or translation.

RNase H-Mediated Degradation: The "Gapmer" Design

The most common mechanism of action for 2'-O-MOE ASOs is the recruitment of Ribonuclease H (RNase H), a ubiquitous cellular enzyme that specifically cleaves the RNA strand of a DNA-RNA heteroduplex.[2] To achieve this, 2'-O-MOE ASOs are typically designed as "gapmers."[1]

A gapmer ASO consists of a central "gap" of 8-10 deoxyribonucleotides, which is flanked by "wings" of 2'-O-MOE modified ribonucleotides.[7] The 2'-O-MOE wings provide high binding affinity and nuclease stability, while the central DNA gap, upon hybridization to the target mRNA, creates the necessary substrate for RNase H recognition and subsequent cleavage of the mRNA.[1][2] This targeted degradation of the mRNA prevents its translation into the disease-causing protein.

Caption: RNase H-mediated degradation of target mRNA by a 2'-O-MOE gapmer ASO.

Steric Hindrance: Blocking the Cellular Machinery

In cases where the goal is to modulate RNA processing, such as alternative splicing, or to inhibit translation without degrading the mRNA, fully 2'-O-MOE modified oligonucleotides are employed.[2] Since these ASOs do not contain a DNA gap, they do not recruit RNase H.[2] Instead, their binding to a specific site on the pre-mRNA or mRNA sterically blocks the access of cellular machinery, such as splicing factors or the ribosomal complex.[2] This can lead to the exclusion or inclusion of specific exons during splicing or a direct inhibition of protein translation.

Caption: Steric hindrance mechanisms of fully 2'-O-MOE modified ASOs.

Quantitative Data Presentation

The following tables summarize key quantitative data for 2'-O-MOE modified oligonucleotides, providing a comparative overview of their performance against other modifications.

Table 1: Comparison of Binding Affinity and In Vitro/In Vivo Potency of Modified ASOs

| ASO Modification | Tm (°C) | IC50 (nM) | ED50 (mg/kg) in mice |

| LNA | 60.6 | 4.9 | 6 |

| R-cMOE | 56.9 | 6.0 | 29 |

| S-cMOE | 57.6 | 5.0 | Not Reported |

| 5-10-5 MOE | Not Reported | equipotent to LNA/cMOE | 9.5 |

| 2-10-2 MOE | Lower than LNA/cMOE | Lower than LNA/cMOE | Not Reported |

Data from a study targeting PTEN in mouse brain endothelial cells and in vivo in mice.[7]

Table 2: Relative Increase in Melting Temperature (ΔTm) per Modification

| Modification | ΔTm per modification (°C) |

| 2'-O-MOE | 0.9 - 1.7 |

| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE |

| 2'-Fluoro (2'-F) | ~2.5 |

| Locked Nucleic Acid (LNA) | 4 - 8 |

Table 3: Pharmacokinetic Parameters of a 2'-O-MOE ASO (ISIS 104838) Across Species

| Species | Plasma Distribution Half-life (t½α) | Subcutaneous Bioavailability |

| Mouse | ~15-45 min | ~80-100% |

| Rat | ~15-45 min | ~80-100% |

| Dog | ~15-45 min | ~80-100% |

| Monkey | ~15-45 min | ~80-100% |

| Human | ~15-45 min | ~80-100% |

[5]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of 2'-O-MOE modified oligonucleotides.

Oligonucleotide Synthesis and Purification

2'-O-MOE modified oligonucleotides are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.[9][10] The synthesis involves the sequential addition of protected 2'-O-MOE phosphoramidite monomers to a growing chain attached to a solid support. Following synthesis, the oligonucleotides are cleaved from the support, deprotected, and purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[11]

In Vitro ASO Activity Assay

The potency of 2'-O-MOE ASOs is typically assessed in cell culture.

-

Cell Culture and Transfection: Adherent or suspension cells are cultured under standard conditions.[12] For in vitro screening, ASOs are introduced into cells using various methods, including lipid-based transfection reagents (e.g., Lipofectamine), electroporation, or through "gymnotic" delivery (uptake without a transfection reagent, often for ASOs with phosphorothioate backbones).[13][14][15][16]

-

Dose-Response and Time-Course: Cells are treated with a range of ASO concentrations to determine the IC50 (the concentration at which 50% of the target RNA is reduced). Time-course experiments are also performed to understand the kinetics of target reduction.[13]

-

RNA Extraction and Quantification: After the desired incubation period, total RNA is extracted from the cells. The levels of the target mRNA are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[13][17][18][19] Gene expression is typically normalized to a housekeeping gene to control for variations in RNA input.

Caption: A typical experimental workflow for in vitro evaluation of ASO activity.

RNase H Cleavage Assay

This in vitro assay directly measures the ability of a gapmer ASO to induce RNase H-mediated cleavage of its target RNA.

-

Substrate Preparation: A short, labeled (e.g., fluorescent or radioactive) RNA oligonucleotide representing the target sequence is synthesized. This is annealed to the complementary gapmer ASO to form a DNA-RNA hybrid.[20][21]

-

Enzymatic Reaction: The ASO-RNA hybrid is incubated with recombinant RNase H enzyme in a suitable buffer at 37°C.[22][23]

-

Analysis of Cleavage Products: The reaction is stopped, and the RNA fragments are analyzed, typically by gel electrophoresis.[24] The appearance of cleavage products of the expected size confirms RNase H activity.

Nuclease Resistance Assay

The stability of 2'-O-MOE modified oligonucleotides in the presence of nucleases is a critical parameter.

-

Incubation with Nucleases: The ASO is incubated in a solution containing nucleases, such as snake venom phosphodiesterase (a 3'-exonuclease) or S1 nuclease (an endonuclease), or in biological matrices like serum or tissue homogenates.[25][26][27]

-

Time-Course Sampling: Aliquots are taken at various time points.

-

Analysis of Intact ASO: The amount of intact ASO remaining at each time point is quantified by methods such as HPLC, capillary gel electrophoresis, or gel electrophoresis with staining.[27] The rate of degradation is then compared to that of an unmodified control oligonucleotide.

Conclusion

The 2'-O-methoxyethyl modification has proven to be a highly effective and versatile chemical strategy in the development of antisense oligonucleotide therapeutics. By enhancing binding affinity, conferring nuclease resistance, and providing a favorable pharmacokinetic profile, 2'-O-MOE modifications have enabled the creation of potent and durable ASO drugs. The ability to design these molecules to act through either RNase H-mediated degradation or steric hindrance provides a flexible platform for targeting a wide range of diseases. A thorough understanding of the mechanisms of action and the experimental methodologies used to characterize these powerful molecules is essential for the continued advancement of this promising therapeutic modality.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. sg.idtdna.com [sg.idtdna.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Introduction to the synthesis and purification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (PDF) Introduction to the Synthesis and Purification of Oligonucleotides (2000) | Andrew D. Ellington | 42 Citations [scispace.com]

- 11. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]

- 12. aumbiotech.com [aumbiotech.com]

- 13. ncardia.com [ncardia.com]

- 14. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ASO transfection of iPSC-derived cells [protocols.io]

- 17. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antisense Oligonucleotide (ASO) In Vitro Screening Service - Creative Biolabs [creative-biolabs.com]

- 20. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]

- 21. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [en.bio-protocol.org]

- 22. RNase H-based cleavage assay to monitor 2′-O-methylation [bio-protocol.org]

- 23. neb.com [neb.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2'-O-(2-Methoxyethyl)-uridine (CAS: 223777-15-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-(2-Methoxyethyl)-uridine (2'-MOE-U) is a chemically modified nucleoside analog of uridine (B1682114) that plays a pivotal role in the development of second-generation antisense oligonucleotides (ASOs). Its unique structural modification at the 2' position of the ribose sugar confers advantageous properties, including enhanced nuclease resistance, increased binding affinity to target RNA, and improved pharmacokinetic and toxicological profiles. These characteristics have made 2'-MOE-modified oligonucleotides a cornerstone of modern antisense therapeutics, with several approved drugs incorporating this chemistry. This technical guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis, mechanism of action in antisense applications, and relevant experimental data.

Physicochemical Properties

This compound is a white solid with the following key properties:

| Property | Value | Reference(s) |

| CAS Number | 223777-15-9 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂O₇ | [1][2][3] |

| Molecular Weight | 302.28 g/mol | [1][2][3] |

| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione | [1] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | 2-8°C, sealed in dry conditions, protected from light | |

| Purity | Typically ≥95% |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common strategy involves the ring-opening of a 2,2'-anhydrouridine (B559692) precursor.

Experimental Protocol: Synthesis from O²,2'-anhydro-l-uridine[6]

This protocol describes the synthesis of the l-enantiomer (B50610) of this compound. The principles are applicable to the synthesis of the d-enantiomer, which is typically used in ASOs.

Materials:

-

O²,2'-anhydro-l-uridine

-

Aluminum powder

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Celite

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A suspension of aluminum powder (1.3 mmol) in 2-methoxyethanol (1 mL) is stirred at reflux for 2 hours.

-

The mixture is cooled to room temperature.

-

O²,2'-anhydro-l-uridine (0.22 mmol) is added to the mixture.

-

The reaction mixture is refluxed for 48 hours.

-

After cooling to room temperature, the mixture is crushed and co-evaporated with methanol three times.

-

The crude product is purified by column chromatography on silica gel using a 5% methanol in dichloromethane eluent.

-

The purified product, 2'-O-(2-Methoxyethyl)-l-uridine, is obtained as a white solid with a yield of 55%.[5]

Caption: Synthesis workflow for 2'-O-(2-Methoxyethyl)-l-uridine.

Role and Mechanism of Action in Antisense Oligonucleotides

The primary utility of this compound is its incorporation into ASOs. The 2'-MOE modification enhances the therapeutic properties of these molecules.

Key Advantages of 2'-MOE Modification:

-

Increased Nuclease Resistance: The bulky 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone of the oligonucleotide from degradation by endo- and exonucleases, thereby increasing its half-life in vivo.[6][7]

-

Enhanced Binding Affinity: The 2'-MOE modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation. This leads to a more stable duplex formation with the target mRNA, resulting in higher binding affinity (lower melting temperature, Tm).[6] An increase in ΔTm of 0.9 to 1.6 °C per modification has been reported.[6]

-

Improved Pharmacokinetic Profile: ASOs with 2'-MOE modifications exhibit favorable distribution to tissues and reduced plasma clearance compared to unmodified oligonucleotides.[8][9]

-

Reduced Toxicity: Compared to earlier generation modifications, 2'-MOE ASOs generally have a better safety profile, with reduced non-specific protein binding and lower cytotoxicity.[7][10]

RNase H-Mediated Mechanism

A major mechanism of action for many 2'-MOE modified ASOs is the recruitment of RNase H. These ASOs are typically designed as "gapmers," where a central "gap" of unmodified DNA nucleotides is flanked by "wings" of 2'-MOE modified nucleotides.

Experimental Protocol: In vitro RNase H Cleavage Assay This is a generalized protocol to assess the ability of a gapmer ASO to induce RNase H-mediated cleavage of a target RNA.

Materials:

-

Gapmer ASO containing 2'-MOE wings and a central DNA gap

-

Target RNA transcript (often radiolabeled for detection)

-

RNase H enzyme (e.g., E. coli or human)

-

RNase H reaction buffer (e.g., containing Tris-HCl, MgCl₂, KCl, DTT)

-

Nuclease-free water

-

Gel loading buffer (e.g., containing formamide (B127407) and tracking dyes)

-

Polyacrylamide gel for electrophoresis (denaturing)

-

Phosphorimager or other suitable detection system

Procedure:

-

Anneal the gapmer ASO and the target RNA by heating the mixture to 90°C for 2 minutes and then allowing it to cool slowly to room temperature.

-

Initiate the cleavage reaction by adding RNase H to the annealed duplex in the reaction buffer.

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction by adding an equal volume of gel loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the cleavage products by denaturing polyacrylamide gel electrophoresis.

-

Visualize and quantify the cleavage products using a phosphorimager. The appearance of smaller RNA fragments corresponding to the expected cleavage sites confirms RNase H activity.

Caption: RNase H-mediated gene silencing by a 2'-MOE gapmer ASO.

Steric Blocking Mechanism

When an ASO is fully modified with 2'-MOE nucleotides, it does not support RNase H activity.[11] Instead, it can act as a steric blocker. By binding to a target mRNA, it can physically obstruct the ribosomal machinery, thereby inhibiting translation, or it can interfere with splicing factors to modulate pre-mRNA splicing.[6]

Pharmacokinetic and Toxicological Data

The pharmacokinetic and toxicological properties of this compound are primarily studied in the context of the oligonucleotides into which it is incorporated.

Pharmacokinetics of 2'-MOE Modified Oligonucleotides in Rats

| Parameter | 2'-MOE Phosphorothioate ASO | Reference(s) |

| Metabolism | Resistant to nuclease degradation in plasma and tissues | [8][9] |

| Plasma Clearance | Dominated by distribution to tissues | [8][9] |

| Excretion (24h) | < 10% of administered dose in urine and feces | [8][9] |

| Plasma Protein Binding | Highly bound | [8][9] |

| Tissue Distribution | Broadly distributed to tissues, with significant accumulation in kidney and liver | [8] |

Chronic Toxicity of 2'-MOE ASOs in Mice

Studies on the chronic toxicity of multiple 2'-MOE ASOs in mice have shown consistent and well-tolerated profiles suitable for long-term administration.[10]

| Observation | Details | Reference(s) |

| General Tolerability | Generally well-tolerated at therapeutic doses. | [10][12] |

| Class Effects | Expected dose-dependent effects for this class of compounds observed in hematology, serum chemistry, and histopathology at high doses. | [12] |

| Progression | Relative lack of progression of findings observed in subchronic studies. | [10] |

| Impurities | Common oligonucleotide impurities do not appear to significantly contribute to the overall toxicology profile. | [12][13] |

Conclusion

This compound is a critical building block in the field of oligonucleotide therapeutics. Its incorporation into antisense oligonucleotides imparts superior properties of nuclease resistance, binding affinity, and pharmacokinetics, leading to enhanced potency and a favorable safety profile. The understanding of its synthesis, mechanism of action, and in vivo behavior is essential for the continued development of next-generation genetic medicines. The data and protocols summarized in this guide provide a valuable resource for researchers and developers in this exciting field.

References

- 1. This compound | C12H18N2O7 | CID 10881175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2'-O-(2-Methoxyethyl)uridine | 223777-15-9 | NM16314 [biosynth.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. idtdna.com [idtdna.com]

- 8. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fully modified 2′ MOE oligonucleotides redirect polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 2'-O-MOE-uridine

This technical guide provides a comprehensive overview of the physical and chemical properties of 2'-O-(2-methoxyethyl)-uridine (2'-O-MOE-uridine), a critical modification in the field of oligonucleotide therapeutics. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological and chemical processes.

Core Physical and Chemical Properties

2'-O-MOE-uridine is a chemically modified nucleoside analog of uridine (B1682114). The key modification is the presence of a 2-methoxyethyl group attached to the 2'-hydroxyl of the ribose sugar. This modification significantly alters the properties of oligonucleotides into which it is incorporated, enhancing their therapeutic potential.

Structure and Identification

The chemical structure and key identifiers of 2'-O-MOE-uridine are presented below.

| Identifier | Value |

| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione[1] |

| Molecular Formula | C₁₂H₁₈N₂O₇[1] |

| Molecular Weight | 302.28 g/mol [1] |

| CAS Number | 223777-15-9[1] |

| SMILES | COCCO[C@@H]1--INVALID-LINK--NC2=O)CO">C@@HO[1] |

| InChI | InChI=1S/C12H18N2O7/c1-19-4-5-20-10-9(17)7(6-15)21-11(10)14-3-2-8(16)13-12(14)18/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,18)/t7-,9-,10-,11-/m1/s1[1] |

Physicochemical Data

| Property | Value | Reference |

| Appearance | White solid | [2] |

| Solubility | DMSO: 100 mg/mL (330.82 mM) | [3] |

| Storage | 4°C (solid, protect from light); -80°C (in solvent, 6 months) | [3] |

Properties of 2'-O-MOE-Modified Oligonucleotides

The incorporation of 2'-O-MOE-uridine into oligonucleotides, particularly antisense oligonucleotides (ASOs), imparts several advantageous properties crucial for therapeutic applications.

Enhanced Nuclease Resistance

The 2'-O-MOE modification provides steric hindrance that protects the phosphodiester backbone of the oligonucleotide from degradation by endo- and exonucleases present in serum and within cells. This increased stability extends the half-life of the ASO, allowing for more sustained therapeutic activity.

Increased Binding Affinity

Oligonucleotides containing 2'-O-MOE modifications exhibit a higher binding affinity for their target RNA sequences. The 2'-O-MOE group favors a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices. This pre-organization of the sugar moiety leads to a more stable duplex upon hybridization with the target RNA. The melting temperature (Tm) of a duplex is a measure of its stability, and each 2'-O-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C.

Reduced Immunogenicity

Compared to some other chemical modifications, 2'-O-MOE modifications have been shown to have a lower potential for triggering innate immune responses.

Key Mechanisms of Action

2'-O-MOE-modified antisense oligonucleotides primarily exert their therapeutic effects through two main mechanisms: RNase H-mediated cleavage and steric blocking.

RNase H-Mediated Cleavage

In a "gapmer" ASO design, a central block of DNA-like nucleotides is flanked by wings of 2'-O-MOE-modified nucleotides. When this ASO binds to its target mRNA, the DNA:RNA heteroduplex in the central gap serves as a substrate for RNase H, an endogenous enzyme that selectively cleaves the RNA strand of such hybrids. This leads to the degradation of the target mRNA, thereby inhibiting the translation of the disease-causing protein.

Steric Blocking

Fully modified 2'-O-MOE ASOs, which do not activate RNase H, can physically obstruct the binding of cellular machinery to the target RNA. This steric hindrance can be used to modulate splicing by blocking splice sites on pre-mRNA, leading to exon skipping or inclusion, or to inhibit translation by preventing ribosome assembly on the mRNA.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 2'-O-MOE-uridine and its incorporation into oligonucleotides.

Synthesis of this compound

The synthesis of 2'-O-MOE-uridine can be achieved through a multi-step process starting from uridine. A common route involves the formation of a 2,2'-anhydrouridine (B559692) intermediate followed by ring-opening with a methoxyethanol derivative.

Materials:

-

Uridine

-

Diphenyl carbonate

-

Sodium bicarbonate

-

Dimethylacetamide (DMA)

-

Aluminum 2-methoxyethoxide

-

Silica (B1680970) gel for column chromatography

-

Appropriate organic solvents (e.g., methanol (B129727), dichloromethane)

Procedure:

-

Anhydrouridine Formation:

-

In a round-bottom flask, dissolve uridine and sodium bicarbonate in DMA.

-

Add diphenyl carbonate to the mixture.

-

Heat the reaction mixture at 100°C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction and purify the resulting 2,2'-anhydrouridine, typically by crystallization or column chromatography.

-

-

Ring-Opening to form 2'-O-MOE-uridine:

-

Prepare aluminum 2-methoxyethoxide in a separate flask by reacting aluminum with 2-methoxyethanol under reflux.

-

Add the purified 2,2'-anhydrouridine to the aluminum 2-methoxyethoxide solution.

-

Reflux the mixture and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and work it up by quenching with a suitable reagent and extracting the product.

-

Purify the crude 2'-O-MOE-uridine by silica gel column chromatography using a gradient of methanol in dichloromethane (B109758) to yield the final product as a white solid.[2]

-

Solid-Phase Synthesis of 2'-O-MOE-Modified Oligonucleotides

The incorporation of 2'-O-MOE-uridine into an oligonucleotide is performed using an automated solid-phase synthesizer with the corresponding 2'-O-MOE-uridine phosphoramidite (B1245037).

Materials:

-

2'-O-MOE-uridine phosphoramidite

-

Standard DNA/RNA phosphoramidites

-

Controlled pore glass (CPG) solid support with the initial nucleoside

-

Activator solution (e.g., 5-ethylthiotetrazole)

-

Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Automated DNA/RNA synthesizer

Procedure:

-

Preparation: Dissolve the 2'-O-MOE-uridine phosphoramidite and other reagents in anhydrous acetonitrile (B52724) to the recommended concentrations for the synthesizer.

-

Synthesis Cycle: The automated synthesis proceeds in a cyclical manner for each nucleotide addition:

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.

-

Coupling: The 2'-O-MOE-uridine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in concentrated ammonium hydroxide (B78521) at an elevated temperature.

-

Purification: The crude oligonucleotide is purified using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Nuclease Resistance Assay

This assay evaluates the stability of 2'-O-MOE-modified oligonucleotides in the presence of nucleases. Snake venom phosphodiesterase (SVPD), a 3'-exonuclease, is commonly used for this purpose.

Materials:

-

Purified 2'-O-MOE-modified oligonucleotide

-

Unmodified control oligonucleotide

-

Snake venom phosphodiesterase (SVPD)

-

Reaction buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Stop solution (e.g., EDTA)

-

Polyacrylamide gel electrophoresis (PAGE) system or HPLC

-

Fluorescent label (e.g., 5'-FAM) for visualization (optional)

Procedure:

-

Label the 5'-end of the oligonucleotides with a fluorescent dye if using PAGE for analysis.

-

Set up the digestion reactions by incubating a defined amount of the oligonucleotide (e.g., 1 µM) with SVPD (e.g., 0.01 U/µL) in the reaction buffer at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and quench the digestion by adding the stop solution and heating.

-

Analyze the samples by denaturing PAGE or HPLC.

-

Visualize the results (e.g., by fluorescence imaging for labeled oligos) and quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation kinetics. The 2'-O-MOE-modified oligonucleotide is expected to show significantly slower degradation compared to the unmodified control.[4]

Thermal Melting (Tm) Analysis

This experiment determines the melting temperature (Tm) of a duplex formed by a 2'-O-MOE-modified oligonucleotide and its complementary RNA target, providing a measure of its binding affinity.

Materials:

-

Purified 2'-O-MOE-modified oligonucleotide

-

Complementary RNA oligonucleotide

-

Melting buffer (e.g., phosphate buffer with a defined salt concentration, typically NaCl)

-

UV-Vis spectrophotometer with a Peltier temperature controller

Procedure:

-

Anneal the 2'-O-MOE-modified oligonucleotide with its complementary RNA strand in the melting buffer by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Place the annealed duplex in a quartz cuvette in the spectrophotometer.

-

Monitor the UV absorbance at 260 nm as the temperature is gradually increased (e.g., at a rate of 0.5 °C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).

-

Plot the absorbance as a function of temperature to generate a melting curve.

-

The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the sigmoidal melting curve. This is typically calculated from the peak of the first derivative of the melting curve.[5]

Spectroscopic Data

While comprehensive, high-resolution spectra for isolated 2'-O-MOE-uridine are not widely published, representative data for similar structures can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum for this compound is available, which can be used for structural confirmation. The chemical shifts of the protons in the ribose, uracil, and the methoxyethyl group will be characteristic. For a detailed structural analysis of oligonucleotides containing this modification, 2D NMR techniques like COSY and NOESY are employed to elucidate the conformation of the sugar pucker and the overall duplex structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of 2'-O-MOE-uridine and to verify the successful incorporation of the modification into oligonucleotides. For the standalone molecule, a high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. For modified oligonucleotides, techniques like ESI-MS are used to determine the molecular weight of the full-length product.

Conclusion

2'-O-MOE-uridine is a cornerstone modification in the development of oligonucleotide therapeutics. Its unique chemical structure imparts enhanced stability, high binding affinity, and a favorable safety profile to antisense oligonucleotides. The experimental protocols and mechanistic understanding presented in this guide provide a solid foundation for researchers and developers working with this important class of modified nucleotides. The continued exploration of 2'-O-MOE and other novel modifications will undoubtedly lead to the development of next-generation nucleic acid-based medicines.

References

- 1. This compound | C12H18N2O7 | CID 10881175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ultraviolet thermal denaturation [bio-protocol.org]

The Dawn of a New Era in Genetic Medicine: A Technical Guide to Second-Generation Antisense Modifications

For Researchers, Scientists, and Drug Development Professionals

The advent of antisense oligonucleotide (ASO) technology marked a pivotal moment in the quest to modulate gene expression for therapeutic purposes. First-generation ASOs, characterized by the phosphorothioate (B77711) (PS) backbone modification, demonstrated the potential of this approach but were hampered by limitations in potency, stability, and off-target effects. This guide delves into the discovery and development of second-generation antisense modifications, which revolutionized the field by offering significantly improved therapeutic profiles. We will explore the core chemical innovations, their impact on critical pharmacological properties, and the detailed experimental protocols used to characterize these advanced therapeutic agents.

From Proof-of-Concept to Potent Therapeutics: The Rise of Second-Generation ASOs

Second-generation ASOs emerged from the need to enhance the drug-like properties of their predecessors.[1][2] The primary goals were to increase binding affinity to the target RNA, improve resistance to nuclease degradation, and refine the safety profile.[3][4] This was largely achieved through modifications at the 2'-position of the ribose sugar moiety.[5][6] These modifications not only bolstered the stability of the ASO-RNA duplex but also conferred greater resistance to enzymatic breakdown, leading to a longer duration of action in vivo.[1][3]

The two most prominent and successful second-generation modifications are 2'-O-methoxyethyl (2'-MOE) and Locked Nucleic Acid (LNA) .[7][8] These modifications are typically incorporated into a "gapmer" design, where the central region of the ASO consists of DNA or PS-modified DNA to support RNase H-mediated cleavage of the target mRNA, while the "wings" are modified with second-generation chemistry to enhance stability and affinity.[9][10]

Core Second-Generation Modifications: A Comparative Analysis

The choice of chemical modification has a profound impact on the performance of an ASO. Below is a summary of the key quantitative parameters that differentiate the most common second-generation modifications from the first-generation PS backbone and unmodified DNA.

| Property | Unmodified DNA | Phosphorothioate (PS) (1st Gen) | 2'-O-Methoxyethyl (2'-MOE) (2nd Gen) | Locked Nucleic Acid (LNA) (2nd Gen) |

| Melting Temperature (Tm) Increase per Modification (°C) | Baseline | ~ -0.5 | ~ +1.5 | +2 to +8 |

| Nuclease Resistance (Half-life in human serum) | < 1 hour | ~ 10 hours | ~ 12 hours | ~ 15 hours |

| In Vivo Potency | Low | Moderate | High | Very High |

| RNase H Activation | Yes | Yes | No (used in gapmers) | No (used in gapmers) |

| Toxicity Profile | Low (but rapidly degraded) | Dose-dependent toxicities | Generally well-tolerated | Potential for hepatotoxicity |

Note: Values are approximate and can vary depending on the specific sequence, length of the oligonucleotide, and experimental conditions.

The Engine of Gene Silencing: The RNase H Mechanism

The primary mechanism of action for many second-generation ASOs is the recruitment of Ribonuclease H (RNase H), an endogenous enzyme that specifically cleaves the RNA strand of an RNA/DNA duplex.[11][12][13] This process leads to the degradation of the target mRNA, thereby preventing the synthesis of the disease-causing protein.

References

- 1. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oligonucleotide Melting Temperature [sigmaaldrich.com]

- 4. Drug properties of second-generation antisense oligonucleotides: how do they measure up to their predecessors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antisense part III: chemistries [cureffi.org]

- 6. researchgate.net [researchgate.net]

- 7. Collection - Comparing In Vitro and In Vivo Activity of 2â²-O-[2-(Methylamino)-2-oxoethyl]- and 2â²-O-Methoxyethyl-Modified Antisense Oligonucleotides - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 8. blog.biosearchtech.com [blog.biosearchtech.com]

- 9. microsynth.com [microsynth.com]

- 10. Methods and Strategies for In Vitro Metabolism Studies of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of survivin by 2′- O -methyl phosphorothioate-modified steric-blocking antisense oligonucleotides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01925C [pubs.rsc.org]

The Guardian Molecule: A Technical Guide to 2'-O-Methoxyethyl (2'-O-MOE) Modification for Enhanced Nuclease Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of oligonucleotide-based therapeutics, achieving stability in a biological environment replete with nucleases is a paramount challenge. Unmodified oligonucleotides are swiftly degraded, limiting their therapeutic efficacy. The advent of chemical modifications has revolutionized the field, with the 2'-O-methoxyethyl (2'-O-MOE) modification emerging as a cornerstone for enhancing nuclease resistance. This technical guide provides an in-depth exploration of the role of 2'-O-MOE in conferring stability to oligonucleotides, detailing the underlying mechanisms, presenting quantitative data, and offering comprehensive experimental protocols.

Core Concept: The Mechanism of 2'-O-MOE-Mediated Nuclease Resistance

Oligonucleotides are susceptible to enzymatic degradation by both endonucleases, which cleave within the nucleic acid chain, and exonucleases, which digest from the ends.[1][2][3][4] The 2'-O-MOE modification, a second-generation antisense modification, provides a robust defense against these enzymes primarily through steric hindrance .[2]

The 2'-O-MOE group is a bulky substituent at the 2' position of the ribose sugar. This strategic placement interferes with the ability of nucleases to bind to the phosphodiester backbone of the oligonucleotide.[2] The methoxyethyl group projects into the minor groove of the DNA/RNA duplex, creating a physical barrier that obstructs the active site of nucleases, thereby preventing cleavage.[5] This steric clash is the fundamental principle behind the enhanced stability of 2'-O-MOE modified oligonucleotides.[2]

References

- 1. Nuclease Resistance Design and Protocols [genelink.com]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. sg.idtdna.com [sg.idtdna.com]

- 4. synoligo.com [synoligo.com]

- 5. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Enhanced Thermodynamic Stability of 2'-O-Methoxyethyl (MOE) Modified Oligonucleotide Duplexes

For Researchers, Scientists, and Drug Development Professionals

The strategic chemical modification of oligonucleotides is a cornerstone of modern therapeutic development, enhancing their drug-like properties for applications such as antisense technology. Among the most successful second-generation modifications is the 2'-O-methoxyethyl (MOE) group, which significantly improves nuclease resistance, binding affinity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the thermodynamic principles underpinning the stability of MOE-modified duplexes, supported by quantitative data, detailed experimental methodologies, and visual workflows.

The Thermodynamic Advantage of MOE Modification

The introduction of a 2'-O-methoxyethyl group to the ribose sugar of a nucleotide has a profound impact on the thermodynamic stability of the resulting duplex formed with a complementary DNA or RNA strand. This enhanced stability is primarily attributed to the MOE group's influence on the sugar pucker conformation. The 2'-MOE modification favors a C3'-endo pucker, which pre-organizes the oligonucleotide strand into an A-form helical geometry, the preferred conformation for RNA duplexes.[1] This conformational rigidity reduces the entropic penalty of duplex formation, leading to a more stable structure.[2]

The increased binding affinity of MOE-modified oligonucleotides is reflected in a higher melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands.[3] Each MOE modification can increase the Tm by approximately 0.9 to 1.6 °C.[1] This enhanced stability is crucial for the efficacy of antisense oligonucleotides (ASOs), which must bind tightly to their target mRNA to elicit a therapeutic effect.[1]

Quantitative Analysis of Duplex Stability

The following tables summarize the melting temperatures (Tm) of various duplexes, highlighting the stabilizing effect of MOE and other 2'-O-modifications. These data have been compiled from multiple studies and experimental conditions may vary.

Table 1: Melting Temperatures of Fully Modified Uridine Duplexes with Unmodified Adenosine RNA

| Duplex | Melting Temperature (Tm) in °C |

| UOH14/AOH14 | 24 |

| UOMe14/AOH14 | 36 |

| UOMOE14/AOH14 | 40 |

| UOCE14/AOH14 | 43 |

Data sourced from a study on the linear relationship between deformability and thermal stability of 2′-O-modified RNA hetero duplexes.[2]

Table 2: Change in Melting Temperature per Modification

| Modification | Change in Tm (°C) per Modification |

| 2'-O-methoxyethyl (MOE) | +0.9 to +1.6 |

| 2'-O-methyl (OMe) | Similar to 2'-MOE |

| 2'-Fluoro (2'-F) | +2.5 |

These values represent the typical increase in melting temperature for each modification incorporated into an oligonucleotide duplex.[1]

Experimental Protocols for Thermodynamic Characterization

The thermodynamic stability of oligonucleotide duplexes is primarily assessed through two key experimental techniques: UV Thermal Denaturation Analysis and Differential Scanning Calorimetry (DSC).

UV Thermal Denaturation Analysis

This is the most common method for determining the melting temperature (Tm) of oligonucleotide duplexes.[4]

-

Principle: The absorbance of UV light by nucleic acids at 260 nm increases as the duplex denatures into single strands, a phenomenon known as the hyperchromic effect. By monitoring the absorbance as a function of temperature, a melting curve can be generated. The Tm is the temperature at the midpoint of this transition.[4]

-

Methodology:

-

Sample Preparation: Complementary single-stranded oligonucleotides are mixed in a 1:1 molar ratio in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[5][6] The final duplex concentration can range from micromolar to sub-micromolar.[5]

-

Annealing: The sample is heated to a high temperature (e.g., 95°C) to ensure complete denaturation and then slowly cooled to room temperature to allow for proper duplex formation.[5][6]

-

Data Acquisition: The sample is placed in a spectrophotometer equipped with a temperature-controlled cuvette holder. The absorbance at 260 nm is recorded as the temperature is gradually increased at a controlled rate (e.g., 0.1°C/s).[4][7]

-

Data Analysis: The melting temperature (Tm) is determined by finding the maximum of the first derivative of the melting curve (dA260/dT).[7]

-

Differential Scanning Calorimetry (DSC)

DSC provides a more comprehensive thermodynamic profile of duplex melting by directly measuring the heat absorbed during the transition.[8]

-

Principle: DSC measures the difference in heat flow between a sample cell containing the oligonucleotide duplex and a reference cell containing only the buffer, as both are heated at a constant rate. The resulting thermogram provides the Tm, the calorimetric enthalpy (ΔHcal), and allows for the calculation of entropy (ΔS) and Gibbs free energy (ΔG) of the transition.[8][9]

-

Methodology:

-

Sample Preparation: Duplexes are prepared as for UV melting, often at higher concentrations.[8]

-

Data Acquisition: The sample and reference cells are placed in the calorimeter and heated at a constant scan rate. The differential heat flow is recorded as a function of temperature.[9]

-

Data Analysis: The area under the melting peak corresponds to the calorimetric enthalpy (ΔHcal) of the transition. The Tm is the temperature at the peak maximum. These values can be used to calculate the entropy (ΔS) and Gibbs free energy (ΔG) of duplex formation.[8]

-

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the workflow for assessing thermodynamic stability and the underlying principles of MOE-induced stabilization.

Caption: Workflow for Thermodynamic Stability Assessment.

Caption: Mechanism of MOE-Induced Duplex Stabilization.

Conclusion

The 2'-O-methoxyethyl modification provides a significant thermodynamic advantage to oligonucleotide duplexes, primarily by pre-organizing the sugar moiety into an A-form helix, which reduces the entropic cost of binding. This enhanced stability, quantifiable through increased melting temperatures, is a critical factor in the design of effective oligonucleotide therapeutics. The experimental protocols of UV thermal denaturation and differential scanning calorimetry are essential tools for characterizing these thermodynamic properties, enabling the rational design and optimization of next-generation nucleic acid-based drugs.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. High throughput measurement of duplex, triplex and quadruplex melting curves using molecular beacons and a LightCycler - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Rapid Thermal Stability Screening of Oligonucleotides Using the TA Instruments RS-DSC - TA Instruments [tainstruments.com]

- 9. researchgate.net [researchgate.net]

2'-O-(2-Methoxyethyl)-uridine: A Core Component of Modern Antisense Therapeutics

An In-depth Technical Guide for Researchers and Drug Developers

Abstract

The landscape of nucleic acid therapeutics has been profoundly shaped by the introduction of chemically modified nucleosides designed to enhance the drug-like properties of oligonucleotides. Among these, 2'-O-(2-Methoxyethyl) (2'-MOE) modification, particularly of uridine (B1682114), stands out as a cornerstone of second-generation antisense oligonucleotide (ASO) technology. This technical guide provides a comprehensive overview of 2'-O-(2-Methoxyethyl)-uridine, detailing its chemical properties, mechanism of action within ASOs, and impact on therapeutic efficacy. We present a compilation of quantitative data on binding affinity, nuclease resistance, and in vitro and in vivo potency. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and evaluation of 2'-MOE-modified oligonucleotides, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acids that bind to a specific messenger RNA (mRNA) target through Watson-Crick base pairing, thereby modulating gene expression.[1] First-generation ASOs, characterized by a phosphorothioate (B77711) (PS) backbone, demonstrated therapeutic potential but were hampered by issues of low binding affinity and off-target toxicities.[1] The advent of second-generation modifications, particularly at the 2' position of the ribose sugar, marked a significant leap forward.

The 2'-O-(2-Methoxyethyl) (2'-MOE) modification emerged as one of the most successful and widely adopted second-generation chemistries.[2] It involves the replacement of the 2'-hydroxyl group of the ribose sugar with a 2-methoxyethyl group.[2] This modification confers a unique combination of desirable properties, including high binding affinity to target RNA, exceptional resistance to nuclease degradation, and a favorable pharmacokinetic and safety profile.[3][4] As a result, 2'-MOE is a key component in several FDA-approved ASO drugs and numerous candidates in clinical development.[2]

This guide focuses on this compound as a representative and integral building block of this important class of therapeutic molecules.

Chemical and Physical Properties of this compound

The introduction of the 2-methoxyethyl group at the 2' position of the uridine nucleoside has profound effects on its chemical and physical properties, which in turn influence the characteristics of the resulting oligonucleotide.

Chemical Structure:

Caption: Chemical structure of this compound.

The key properties conferred by the 2'-MOE modification are:

-

Increased Binding Affinity: The 2'-MOE group constrains the ribose sugar into a C3'-endo pucker conformation, which is characteristic of A-form RNA duplexes. This pre-organization reduces the entropic penalty of hybridization, leading to a more stable duplex with the target RNA.[2] Each 2'-MOE modification can increase the melting temperature (Tm) of an oligonucleotide duplex by approximately 0.9 to 1.6 °C.[2]

-

Enhanced Nuclease Resistance: The bulky 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases.[2] This significantly increases the half-life of ASOs in biological fluids and tissues.

-

Favorable Pharmacokinetic Profile: When combined with a phosphorothioate backbone, 2'-MOE ASOs exhibit excellent tissue distribution and long tissue half-lives, allowing for less frequent dosing.[5][6]

-

Reduced Toxicity: Compared to first-generation phosphorothioate ASOs, 2'-MOE modifications have been shown to reduce certain sequence-independent toxicities.[1]

Mechanism of Action of 2'-MOE Modified Antisense Oligonucleotides

2'-MOE modified nucleotides are versatile and can be incorporated into ASOs that function through two primary mechanisms: RNase H-mediated degradation and steric hindrance.

RNase H-Mediated Degradation

This is the most common mechanism for ASOs designed to reduce the expression of a target protein. These ASOs are designed as "gapmers," which consist of a central "gap" of 8-16 deoxynucleotides flanked by "wings" of 2'-MOE modified nucleotides.[1][2]

References

- 1. idtdna.com [idtdna.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA: the detection of abasic, oxidative and alkylative tandem damage in DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 2'-O-Methoxyethyl (2'-O-MOE) Modified Antisense Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antisense Technology and the Dawn of 2'-O-MOE

Antisense technology represents a powerful therapeutic modality that enables the specific modulation of gene expression at the RNA level.[1] Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence, thereby inhibiting the translation of that mRNA into a protein.[1] This targeted approach holds immense promise for treating a wide array of genetic and acquired diseases.[2]

The evolution of ASO technology has been marked by significant advancements in chemical modifications to enhance their therapeutic properties. Second-generation ASOs, such as those incorporating 2'-O-Methoxyethyl (2'-O-MOE) modifications, have demonstrated superior efficacy, safety, and pharmacokinetic profiles compared to their predecessors.[3][4] The 2'-O-MOE modification, where a methoxyethyl group is attached to the 2' position of the ribose sugar, confers several key advantages, including increased nuclease resistance, enhanced binding affinity to target RNA, and a favorable safety profile.[3][4][5]

The Core Mechanism: Harnessing RNase H for Targeted mRNA Degradation

A primary mechanism of action for many 2'-O-MOE ASOs is the recruitment of Ribonuclease H (RNase H), an endogenous enzyme that specifically cleaves the RNA strand of a DNA:RNA heteroduplex.[6][7] To facilitate this, 2'-O-MOE ASOs are often designed as "gapmers."[4][8] These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides, which is flanked by "wings" of 2'-O-MOE modified nucleotides.[4][8]

The 2'-O-MOE wings provide high binding affinity and nuclease resistance, while the central DNA gap forms a substrate for RNase H upon hybridization with the target mRNA.[4][9] This targeted degradation of the mRNA prevents its translation into the disease-causing protein.[6]

References

- 1. ncardia.com [ncardia.com]

- 2. international-biopharma.com [international-biopharma.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. eu.idtdna.com [eu.idtdna.com]

- 5. microsynth.com [microsynth.com]